Product packaging for 5-(4-Hydroxymethylphenoxy)pentanoic acid(Cat. No.:CAS No. 314280-16-5)

5-(4-Hydroxymethylphenoxy)pentanoic acid

Cat. No.: B2641311
CAS No.: 314280-16-5
M. Wt: 224.256
InChI Key: FXGJFXIOKQGUON-UHFFFAOYSA-N
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Description

5-(4-Hydroxymethylphenoxy)pentanoic acid (CAS 314280-16-5) is an organic compound with a molecular formula of C12H16O4 and a molecular weight of 224.25 g/mol . It is characterized by a pentanoic acid chain linked to a 4-(hydroxymethyl)phenyl group via an ether bond . This structure, featuring both a carboxylic acid and a benzyl alcohol functional group, makes it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. It is primarily used as a key intermediate in the development of active pharmaceutical ingredients (APIs) . The compound serves as a versatile linker, particularly in the synthesis of prodrugs and complex molecules, as demonstrated by its role as a precursor to Allyl 5-(4-(hydroxymethyl)phenoxy)pentanoate . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O4 B2641311 5-(4-Hydroxymethylphenoxy)pentanoic acid CAS No. 314280-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[4-(hydroxymethyl)phenoxy]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c13-9-10-4-6-11(7-5-10)16-8-2-1-3-12(14)15/h4-7,13H,1-3,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGJFXIOKQGUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization of 5 4 Hydroxymethylphenoxy Pentanoic Acid

Synthetic Pathways for 5-(4-Hydroxymethylphenoxy)pentanoic Acid

The construction of the core structure of this compound is most effectively achieved through the formation of the ether linkage, a reaction central to its synthesis. The Williamson ether synthesis is a primary and well-established method for this transformation. doubtnut.comgordon.edumasterorganicchemistry.com

Identification of Precursor Materials and Optimized Reaction Conditions

A logical and efficient synthetic approach involves the reaction of a phenolic precursor with a pentanoic acid derivative. The key starting materials identified for this pathway are 4-hydroxybenzyl alcohol and a derivative of 5-halopentanoic acid, such as ethyl 5-bromopentanoate.

The synthesis proceeds via the nucleophilic substitution of the bromide by the phenoxide ion of 4-hydroxybenzyl alcohol. To prevent unwanted side reactions, such as self-etherification of the benzyl (B1604629) alcohol or reaction at the carboxylic acid, the carboxyl group of the pentanoic acid is typically protected as an ester. oup.com The phenolic proton is significantly more acidic than the benzylic alcohol proton, allowing for selective deprotonation and reaction.

Proposed Synthetic Pathway:

Phenoxide Formation: 4-Hydroxybenzyl alcohol is treated with a suitable base to selectively deprotonate the phenolic hydroxyl group, forming the corresponding sodium or potassium phenoxide.

Nucleophilic Substitution (Williamson Ether Synthesis): The resulting phenoxide is reacted with an ester of 5-bromopentanoic acid (e.g., ethyl 5-bromopentanoate). The phenoxide ion acts as a nucleophile, displacing the bromide ion to form the ether linkage. masterorganicchemistry.com

Hydrolysis: The ester group of the resulting intermediate, ethyl 5-(4-hydroxymethylphenoxy)pentanoate, is hydrolyzed under basic or acidic conditions to yield the final product, this compound.

StepReactant 1Reactant 2BaseSolventTemperatureProduct
1 & 24-Hydroxybenzyl alcoholEthyl 5-bromopentanoateSodium Hydride (NaH)Dimethylformamide (DMF)Room Temp. to 60°CEthyl 5-(4-hydroxymethylphenoxy)pentanoate
3Ethyl 5-(4-hydroxymethylphenoxy)pentanoateWaterSodium Hydroxide (NaOH)Ethanol/WaterRefluxThis compound

This interactive table outlines a plausible reaction scheme. The conditions are based on standard procedures for Williamson ether synthesis and ester hydrolysis.

Optimized conditions for the ether synthesis step involve the use of a polar aprotic solvent like DMF or DMSO, which effectively solvates the cation of the base and promotes the SN2 reaction. masterorganicchemistry.com Sodium hydride is an effective base as it irreversibly deprotonates the phenol, driving the reaction forward. organic-chemistry.org The final hydrolysis step is typically achieved by heating with an aqueous base like sodium hydroxide, followed by acidification to protonate the carboxylate. nih.gov

Methodologies for Enhancing Synthetic Yields and Purity Profiles

Maximizing the yield and purity of this compound requires careful control over the reaction parameters and purification processes.

Stoichiometry Control: Using a slight excess (1.05-1.1 equivalents) of the alkylating agent, ethyl 5-bromopentanoate, can help ensure the complete consumption of the more valuable 4-hydroxybenzyl alcohol.

Temperature Management: The ether synthesis reaction is often started at room temperature and may be gently heated to ensure completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to prevent the formation of degradation byproducts from excessive heat or prolonged reaction times.

Purification Techniques: After the reaction, an aqueous workup is necessary to remove the inorganic salts and excess base. The intermediate ester is typically purified using column chromatography on silica (B1680970) gel. The final carboxylic acid product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or water, which effectively removes impurities and unreacted starting materials.

Alternative Precursors: An alternative approach could involve starting with 4-formylphenol (4-hydroxybenzaldehyde), performing the ether synthesis with ethyl 5-bromopentanoate, and then reducing the aldehyde to the benzyl alcohol functionality in a later step. This can prevent potential side reactions at the benzylic alcohol, but adds an extra reduction step to the synthesis.

Chemical Modification and Functionalization of this compound

The presence of both a carboxylic acid and a hydroxyl group allows for a wide array of chemical modifications, enabling the use of this compound as a versatile linker or scaffold.

Strategic Esterification and Amidation Reactions for Conjugation

The carboxylic acid moiety is a prime site for conjugation with other molecules, typically through the formation of ester or amide bonds.

Esterification: The carboxylic acid can be converted to an ester via Fischer esterification, which involves reacting it with an alcohol in the presence of a strong acid catalyst like sulfuric acid. ncert.nic.in However, for more sensitive substrates, milder methods using coupling agents are preferred.

Amidation: The formation of an amide bond is a common strategy for linking the molecule to peptides, drugs, or biomolecules. Direct reaction between the carboxylic acid and an amine is generally inefficient due to acid-base neutralization. chemistrysteps.com Therefore, coupling agents are employed to activate the carboxylic acid. Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) facilitate the formation of a highly reactive intermediate that readily reacts with a primary or secondary amine to form a stable amide bond under mild conditions. chemistrysteps.comfishersci.co.ukhepatochem.com

ReactionSubstrateReagentCoupling AgentBase (if needed)Typical Product
EsterificationThis compoundR-OH (Alcohol)H₂SO₄ (catalytic)N/A5-(4-Hydroxymethylphenoxy)pentanoate ester
AmidationThis compoundR-NH₂ (Amine)EDC, HOBtDIPEAN-substituted 5-(4-hydroxymethylphenoxy)pentanamide

This table summarizes common conjugation reactions at the carboxyl group.

Targeted Etherification and Alkylation Strategies

The primary alcohol at the benzylic position can be targeted for etherification or alkylation to introduce different functionalities.

Etherification (O-Alkylation): Similar to the initial synthesis, the benzylic alcohol can be converted into an ether. This is typically achieved by deprotonating the alcohol with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide). uwindsor.cajkchemical.com This reaction must be performed under anhydrous conditions to prevent quenching of the strong base.

Alkylation: While "alkylation" can refer to the formation of a carbon-carbon bond on the aromatic ring, in the context of functional group modification, it more commonly refers to O-alkylation (etherification) of the hydroxyl group as described above. Friedel-Crafts alkylation on the aromatic ring is also possible but generally requires harsh Lewis acid catalysts that could interfere with the existing functional groups. jk-sci.com

Selective Derivatization at the Hydroxyl and Carboxyl Moieties for Diverse Applications

The ability to selectively modify one functional group while leaving the other intact is crucial for multi-step syntheses and the creation of complex molecules.

Selective Carboxyl Group Derivatization: Amidation or esterification reactions using carbodiimide (B86325) coupling agents (EDC, DCC) are generally selective for the carboxylic acid. rsc.org The benzylic alcohol is a much weaker nucleophile than the amines or other alcohols typically used in these couplings and does not interfere under standard reaction conditions. This allows for the attachment of various moieties to the pentanoic acid terminus.

Selective Hydroxyl Group Derivatization: To modify the hydroxyl group without affecting the carboxylic acid, a protection-deprotection strategy is often employed.

Protection: The carboxylic acid is first protected, commonly as a methyl or t-butyl ester. oup.comwikipedia.org

Modification: The free benzylic alcohol can then be selectively derivatized. For example, it can be esterified using a reactive acyl chloride or anhydride (B1165640) in the presence of a base like pyridine, or etherified using an alkyl halide and a strong base like NaH. jkchemical.comlibretexts.org

Deprotection: Finally, the ester protecting group on the carboxylic acid is removed via hydrolysis to regenerate the free acid, yielding a molecule selectively functionalized at the benzylic position. wikipedia.org

This orthogonal approach provides precise control over the molecular architecture, enabling the synthesis of derivatives for a wide range of applications, from targeted drug delivery systems to functionalized polymer building blocks.

Integration of this compound into Complex Bioconjugates

The bifunctional nature of this compound, featuring both a carboxylic acid and a primary alcohol, makes it a valuable linker for the assembly of intricate bioconjugates. This section explores the methodologies for its incorporation, particularly in the formation of steroid benzylamine (B48309) conjugates, and discusses critical considerations for linker attachment and the stability of the resulting conjugates.

Coupling Methodologies for the Formation of Steroid Benzylamine Conjugates

The synthesis of steroid benzylamine conjugates utilizing this compound as a linker primarily involves the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid group of the linker to facilitate its reaction with the primary amine of a steroid benzylamine derivative.

Commonly employed coupling reagents for this transformation include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents are often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an activated ester intermediate. This intermediate readily reacts with the amine to form the desired amide linkage, minimizing side reactions and improving yields.

The general reaction scheme can be visualized as follows:

Activation of the Carboxylic Acid: The carboxylic acid of this compound reacts with a coupling agent (e.g., EDC) and an additive (e.g., NHS) to form a highly reactive NHS ester.

Nucleophilic Attack: The primary amine of the steroid benzylamine acts as a nucleophile, attacking the carbonyl carbon of the activated ester.

Amide Bond Formation: The tetrahedral intermediate collapses, leading to the formation of a stable amide bond and the release of the NHS leaving group.

The choice of solvent is crucial for the success of the coupling reaction, with anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being frequently used. Reaction conditions, including temperature and reaction time, are optimized to ensure complete conversion and high purity of the final bioconjugate.

A representative table of coupling agents and their common applications is provided below:

Coupling AgentAdditiveCommon SolventsKey Features
EDCNHS or HOBtDMF, DCM, WaterWater-soluble carbodiimide, allows for one-pot reactions.
DCCNHS or HOBtDCM, THFHighly efficient, but the dicyclohexylurea byproduct can be difficult to remove.

Considerations for Linker Attachment and Stability in Conjugate Synthesis

The stability of the resulting bioconjugate is paramount for its intended biological application. The linkages within the conjugate, primarily the ether bond in the linker's backbone and the newly formed amide bond, exhibit different stability profiles.

Ether Linkage: The phenoxy ether bond within the this compound linker is generally stable under a wide range of physiological and chemical conditions.

Amide Linkage: Amide bonds are known for their significant stability due to resonance delocalization of the nitrogen lone pair with the carbonyl group. nih.gov This resonance imparts a partial double-bond character to the C-N bond, restricting rotation and contributing to a planar and rigid structure. nih.gov While generally robust, amide bonds can be susceptible to enzymatic cleavage by proteases or peptidases in biological systems. nih.gov They can also be hydrolyzed under harsh acidic or basic conditions, although these conditions are not typically encountered in physiological environments. youtube.com

Structural and Conformational Analysis of 5 4 Hydroxymethylphenoxy Pentanoic Acid Within Bioconjugates

Influence of Linker Conformation on the Overall Architecture of Conjugated Systems

The conformation of the 5-(4-Hydroxymethylphenoxy)pentanoic acid linker plays a pivotal role in defining the three-dimensional structure of the resulting bioconjugate. The linker's structure, featuring a phenoxy group, a pentanoic acid chain, and a hydroxymethyl group, imparts a combination of rigidity and flexibility. The aromatic ring provides a degree of stiffness, while the pentyl chain and the ether linkage allow for considerable conformational freedom.

Length and Flexibility: The pentanoic acid chain offers a variable extension, allowing the conjugated biomolecules to be held at a specific distance from each other. This flexibility can be crucial for avoiding steric hindrance and allowing the individual components of the conjugate to adopt their native, active conformations.

Rotatable Bonds: The presence of multiple single bonds in the pentyl chain and the ether linkage results in numerous possible conformations. The preferred conformation in a given bioconjugate will be a function of the interactions with the conjugated molecules and the surrounding solvent environment.

Steric and Electronic Effects: The phenoxy group is not merely a passive spacer; its planar structure and electron-rich nature can lead to specific interactions, such as pi-stacking with aromatic residues on a protein surface. The hydroxymethyl group can participate in hydrogen bonding, further influencing the local conformation of the linker and its interaction with the bioconjugate.

The interplay of these factors determines the accessible volume and relative orientation of the conjugated partners. For instance, in an antibody-drug conjugate (ADC), the linker's conformation can affect the drug's ability to interact with its target once the ADC has reached its site of action.

Table 1: Conformational Parameters of this compound Linker

Parameter Description Estimated Value Influence on Bioconjugate Architecture
Contour Length The maximum end-to-end distance of the fully extended linker. ~12-15 Å Defines the maximum separation between conjugated molecules.
Persistence Length A measure of the linker's stiffness or rigidity. ~3-5 Å A shorter persistence length indicates greater flexibility and a more compact average conformation.
Dihedral Angles The rotational angles around the single bonds of the pentyl chain. Variable Determine the specific 3D path of the linker chain.
Accessible Cone The solid angle through which the terminal end of the linker can move relative to its attachment point. Broad A larger accessible cone provides greater freedom for the conjugated molecule to orient itself.

Computational Modeling of Linker-Dependent Steric and Electronic Effects in Conjugates

In a typical MD simulation, the bioconjugate is placed in a simulated physiological environment (e.g., a water box with appropriate ions). The simulation then calculates the trajectory of each atom over time, based on a force field that describes the interatomic forces. This allows for the exploration of the conformational landscape of the linker and its interactions with the conjugated biomolecules.

Key findings from computational modeling can include:

Conformational Ensembles: Instead of a single static structure, MD simulations reveal a collection of probable conformations, providing a more realistic picture of the linker's flexibility.

Steric Hindrance Analysis: Modeling can predict whether the linker and its payload are likely to clash with parts of the carrier molecule (e.g., an antibody), which could impact the stability and function of the conjugate.

Solvent Accessible Surface Area (SASA): Calculations of SASA can indicate how the linker affects the exposure of the conjugated molecules to the solvent, which can be important for solubility and interaction with other molecules.

Table 2: Representative Data from Molecular Dynamics Simulations of a Model Bioconjugate

Simulation Parameter Observation Implication for Steric and Electronic Effects
Root Mean Square Fluctuation (RMSF) Higher RMSF values for the pentyl chain atoms compared to the phenoxy group atoms. The pentyl chain is more flexible, while the aromatic ring remains relatively rigid.
Radial Distribution Function (RDF) High probability of finding water molecules near the hydroxymethyl and carboxylic acid groups. These polar groups are well-solvated, contributing to the overall hydrophilicity of the linker.
End-to-End Distance Distribution A broad distribution with a peak at a distance shorter than the fully extended contour length. The linker predominantly adopts a coiled or bent conformation, bringing the conjugated ends closer than the maximum possible separation.
Interaction Energy Analysis Favorable van der Waals and electrostatic interactions between the phenoxy ring and hydrophobic/aromatic residues on the protein surface. The linker can adopt specific, non-covalent interactions that stabilize certain conformations of the bioconjugate.

Spectroscopic Characterization of Linker-Conjugate Interfaces for Structural Elucidation

Spectroscopic techniques are essential for experimentally validating the structural features of the this compound linker within a bioconjugate and for characterizing the interface between the linker and the conjugated molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for obtaining atomic-level structural information. In the context of bioconjugates, NMR can be used to:

Confirm Covalent Attachment: Changes in the chemical shifts of atoms at the conjugation sites can confirm the successful formation of the covalent bond between the linker and the biomolecule.

Probe Linker Conformation: Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity between protons, helping to define the three-dimensional structure of the linker in solution.

Assess Linker-Biomolecule Interactions: Chemical shift perturbation (CSP) mapping can identify which residues of a protein are affected by the presence of the linker, revealing the binding interface.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is sensitive to the vibrational modes of chemical bonds and is particularly useful for identifying the presence of specific functional groups within the linker and the bioconjugate.

Identification of Functional Groups: Characteristic absorption bands for the functional groups in the this compound linker can be observed.

Monitoring Conjugation Reactions: The disappearance of the carboxylic acid O-H stretch and the appearance of a new ester or amide C=O stretch can be used to monitor the progress of the conjugation reaction.

Table 3: Predicted Spectroscopic Data for this compound Linker

Spectroscopic Technique Functional Group Predicted Chemical Shift / Wavenumber Notes
¹H NMR Aromatic Protons (phenoxy ring) 6.8 - 7.3 ppm The exact shifts will depend on the substitution pattern and the local electronic environment.
Methylene (B1212753) Protons (-CH₂-OH) ~4.5 ppm
Methylene Protons (-O-CH₂-) ~4.0 ppm
Methylene Protons (-CH₂-COOH) ~2.4 ppm
¹³C NMR Carboxylic Acid Carbonyl (C=O) 170 - 180 ppm
Aromatic Carbons 110 - 160 ppm
Methylene Carbon (-CH₂-OH) ~65 ppm
FTIR O-H Stretch (alcohol) 3200 - 3500 cm⁻¹ (broad)
O-H Stretch (carboxylic acid) 2500 - 3300 cm⁻¹ (very broad) This band will disappear upon conjugation.
C=O Stretch (carboxylic acid) 1700 - 1725 cm⁻¹ (strong) This band will shift upon formation of an ester or amide.
C-O Stretch (ether) 1200 - 1300 cm⁻¹ (strong)
C=C Stretch (aromatic) 1450 - 1600 cm⁻¹ (multiple bands)

By combining these analytical approaches, a detailed understanding of the structural and conformational properties of the this compound linker in bioconjugates can be achieved, which is essential for the rational design of effective and well-characterized bioconjugated systems.

Role of 5 4 Hydroxymethylphenoxy Pentanoic Acid in Modulating Biological Activity of Conjugates

Mechanistic Studies of 5-(4-Hydroxymethylphenoxy)pentanoic Acid-Containing Steroid Benzylamine (B48309) Derivatives in Preclinical Models

Recent research into arylmethylamino steroids, a class of compounds structurally related to this compound-containing steroid benzylamine derivatives, has shed light on their potent antiparasitic activities. These studies provide a strong basis for understanding the potential mechanisms of action for the specific conjugates .

In vitro studies are fundamental in the initial assessment of a compound's therapeutic potential. For steroid benzylamine derivatives, assays against the asexual blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, have demonstrated remarkable potency.

Research on a series of over 60 arylmethylamino steroid derivatives has revealed that these compounds are highly active against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov The lead compounds in these studies exhibited 50% inhibitory concentrations (IC50) in the low nanomolar range, indicating potent antiplasmodial activity. nih.gov The steroid moiety is thought to facilitate the permeation of the parasite's cell membrane, allowing the active benzylamine portion to reach its intracellular target. nih.gov The structural features of the linker, such as the phenoxy-pentanoic acid chain, are critical in positioning the pharmacophore for optimal interaction with its target.

Table 1: In Vitro Antiplasmodial Activity of Representative Arylmethylamino Steroid Derivatives

Compound P. falciparum (3D7) IC50 (nM) P. falciparum (Dd2) IC50 (nM)
1o 1 5
Chloroquine 8 120
Artemisinin 3 2.5

Data derived from studies on structurally similar arylmethylamino steroids. nih.gov

The data suggests that these steroid conjugates are fast-acting, a crucial characteristic for antimalarial drugs, and are effective against drug-resistant parasite strains.

Following promising in vitro results, the efficacy of these compounds is typically evaluated in animal models of malaria. Murine models, such as those using Plasmodium berghei, are standard for assessing the in vivo antiplasmodial activity of drug candidates.

In studies with arylmethylamino steroids, oral administration to P. berghei-infected mice resulted in a significant reduction in parasitemia and, in many cases, a complete cure of the infection. nih.gov The lead compound, 1o, not only cleared the parasitic infection but also effectively blocked the transmission of the parasite from the infected mice to mosquitoes, indicating a potential role in malaria eradication efforts. nih.gov The pharmacokinetic properties conferred by the steroid and the linker are likely responsible for the observed in vivo efficacy, allowing for sufficient bioavailability and exposure to the parasite.

The chemical scaffold of steroid benzylamine derivatives suggests the potential for a broader spectrum of anti-infective activity beyond their antiparasitic effects. While specific data on this compound-containing conjugates is limited, the general classes of steroid and benzylamine derivatives have been investigated for other antimicrobial properties.

Antibacterial and Antimycotic Activity: Steroidal derivatives have been shown to possess antibacterial and antifungal activities. For instance, certain steroidal hydrazones exhibit activity against various bacterial and fungal strains. The lipophilic nature of the steroid can facilitate passage through microbial cell walls, while the conjugated moiety can interact with specific microbial targets.

Antiviral Activity: Benzylamine and related benzamide (B126) derivatives have been explored for their antiviral potential. These compounds can interfere with various stages of the viral life cycle, from entry into the host cell to replication.

Further investigation is required to systematically evaluate the broad-spectrum anti-infective potential of this compound-containing steroid benzylamine derivatives.

Target Engagement and Molecular Interactions of Conjugates

Understanding how these conjugates interact with host and parasite cells at a molecular level is crucial for elucidating their mechanism of action and for the rational design of more effective therapeutic agents.

The cellular uptake of steroid conjugates is a complex process that can occur through both passive diffusion and active transport mechanisms. nih.gov The lipophilicity of the steroid core generally favors passive diffusion across the cell membrane. However, conjugation can alter these properties and potentially engage specific uptake pathways. mdpi.com

Studies using fluorescently labeled steroid conjugates have provided insights into their cellular trafficking. These studies have shown that internalization can be an energy-dependent process, potentially involving clathrin- and caveolae-mediated endocytosis. mdpi.com Once inside the cell, these conjugates are often observed to be distributed throughout the cytoplasm, with some accumulation around the nuclear membrane. mdpi.com The specific subcellular localization can be influenced by the nature of the steroid and the linker, which may direct the conjugate to particular organelles or cellular compartments.

At the molecular level, steroid conjugates can exert their biological effects through various mechanisms, including enzymatic inhibition and receptor binding.

Enzymatic Inhibition: A common strategy in drug design is the development of compounds that inhibit key enzymes essential for the survival of a pathogen or the progression of a disease. Steroidal compounds can be designed to mimic the natural substrates of enzymes, thereby acting as competitive or non-competitive inhibitors. nih.gov For antiparasitic steroid derivatives, potential targets could include enzymes involved in vital metabolic pathways of the parasite.

Receptor Binding: Steroid hormones exert their physiological effects by binding to specific nuclear or membrane receptors. nih.gov Conjugation of a pharmacophore to a steroid can facilitate its delivery to tissues expressing these receptors. Binding assays are used to determine the affinity and specificity of these conjugates for various steroid receptors. This interaction can either be the primary mechanism of action or a means of targeted drug delivery. For antiparasitic applications, the conjugates may interact with parasite-specific receptors or transporters.

Further molecular studies are needed to identify the specific enzymatic targets and receptor interactions of this compound-containing steroid benzylamine derivatives to fully understand their therapeutic potential.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Steroid benzylamine
Chloroquine
Artemisinin
Arylmethylamino steroid
Steroidal hydrazones
Benzylamine

Impact of Linker Length and Flexibility on Derivative Efficacy and Selectivity

Structure-Activity Relationship (SAR) Studies of Linker Modifications

Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to a chemical structure affect its biological activity. nih.gov For "this compound" to be evaluated as a linker, SAR studies would involve synthesizing a series of conjugates where the linker is systematically modified.

Key modifications would include:

Altering the length of the alkyl chain: Creating analogues with shorter (e.g., propanoic, butanoic) or longer (e.g., hexanoic, heptanoic) acid chains to assess how this impacts target binding and payload release.

Introducing rigidity or flexibility: Incorporating elements like double bonds or cyclic structures within the chain to decrease flexibility, or adding more single bonds to increase it.

Modifying the phenoxy group: Changing the substitution pattern on the phenyl ring or replacing the hydroxymethyl group to determine their influence on solubility and potential secondary interactions.

Each of these new derivatives would then be tested in biological assays to measure changes in potency, selectivity, and stability. The data from these tests would be compiled to build an SAR profile. Currently, no such studies have been published for conjugates involving "this compound."

Optimization of Linker Design for Enhanced Pharmacological Profiles of Conjugates

The goal of linker optimization is to fine-tune the linker's structure to create a conjugate with the best possible therapeutic properties. nsfc.gov.cn This process relies heavily on the data generated from SAR studies. An optimized linker would ideally confer favorable biological activities to the conjugate. researchgate.net

The optimization process for a linker like "this compound" would involve:

Balancing Potency and Selectivity: Using SAR data to identify modifications that increase the conjugate's potency against target cells while minimizing effects on non-target cells.

Improving Pharmacokinetics: Adjusting the linker's properties, such as hydrophilicity or charge, to improve the conjugate's absorption, distribution, metabolism, and excretion (ADME) profile.

Ensuring Stability and Release: Engineering the linker to be stable in circulation but to efficiently release its payload once it reaches the target tissue or cell compartment.

Without initial SAR data, the rational design and optimization of conjugates using this specific compound as a linker cannot be performed.

Advanced Analytical Methodologies for 5 4 Hydroxymethylphenoxy Pentanoic Acid and Its Conjugates

Chromatographic Separation Techniques for Purity Assessment and Compound Isolation

Chromatographic techniques are indispensable for separating 5-(4-Hydroxymethylphenoxy)pentanoic acid from impurities, reaction byproducts, and starting materials, as well as for isolating its conjugates from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and its conjugates. A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for quantitative analysis.

Method development would typically involve a systematic approach to optimize the separation of the target compound from any potential impurities. Key parameters that are evaluated include the stationary phase, mobile phase composition, pH, and detection wavelength. For a compound with the polarity of this compound, a C18 column is a common and effective choice for the stationary phase.

The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating compounds with a range of polarities. The pH of the aqueous phase is a critical parameter to control the ionization state of the carboxylic acid group, thereby influencing its retention time. A pH below the pKa of the carboxylic acid (typically around 4-5) will ensure it is in its neutral form, leading to better retention on a reversed-phase column. UV detection is suitable for this molecule due to the presence of the aromatic ring, with a detection wavelength typically set around 225 nm.

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. nih.govjaptronline.comijper.orgijsr.net This involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness.

Table 1: Illustrative RP-HPLC Method Parameters and Validation Summary

ParameterCondition/Specification
Chromatographic Conditions
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient30% B to 90% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at 225 nm
Column Temperature30 °C
Injection Volume10 µL
Validation Parameters
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
Limit of Detection (LOD)Dependent on detector response
Limit of Quantitation (LOQ)Dependent on detector response
SpecificityNo interference from blank/placebo

Gas Chromatography-Mass Spectrometry (GC-MS) for Intermediates and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the progress of the synthesis of this compound. It is particularly useful for analyzing the volatile intermediates and starting materials, such as 4-hydroxybenzyl alcohol.

To make the intermediates amenable to GC analysis, a derivatization step is often necessary to increase their volatility. For instance, the hydroxyl and carboxylic acid groups can be silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The synthesis of this compound typically involves steps such as the protection of the hydroxymethyl group of 4-hydroxybenzyl alcohol, followed by etherification with a pentanoate derivative, and subsequent deprotection. GC-MS can be used to monitor the consumption of the protected 4-hydroxybenzyl alcohol and the formation of the ether intermediate. The mass spectrometer provides structural information based on the fragmentation patterns of the analytes, which aids in their identification.

Table 2: Hypothetical GC-MS Parameters for Reaction Monitoring

ParameterCondition
Gas Chromatograph
Column5%-phenyl-95%-dimethylpolysiloxane capillary column
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-500
Ion Source Temperature230 °C

Spectroscopic Techniques for Comprehensive Structural Elucidation within Complex Molecules

Spectroscopic techniques are crucial for the unambiguous structural confirmation of this compound and its conjugates, providing detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conjugate Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is the most powerful tool for the structural elucidation of organic molecules. For conjugates of this compound, NMR is used to confirm the covalent linkage between the acid and another molecular entity.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide information about their chemical environment. For the parent acid, one would expect to see signals corresponding to the aromatic protons, the benzylic protons of the hydroxymethyl group, the methylene (B1212753) protons of the pentanoic acid chain, and the protons of the ether linkage. When a conjugate is formed, changes in the chemical shifts of the protons near the site of conjugation can be observed.

Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The formation of a conjugate will result in shifts in the signals of the carbon atoms involved in the new bond. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons, providing definitive structural proof.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
Aromatic (2H, d)~7.25Carboxylic Carbonyl~175
Aromatic (2H, d)~6.85Aromatic C-O~158
-CH₂OH (2H, s)~4.50Aromatic C-CH₂OH~135
-OCH₂- (2H, t)~3.95Aromatic CH (2C)~129
-CH₂COOH (2H, t)~2.35Aromatic CH (2C)~115
Methylene Protons (4H, m)~1.60-1.80-CH₂OH~64
-OCH₂-~67
-CH₂COOH~34
Methylene Carbons~22, ~29

*Predicted values are based on analogous structures and chemical shift principles. Actual values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (MS) for Accurate Molecular Weight Determination of Conjugates

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the accurate molecular weight of this compound and its conjugates. researchgate.net ESI is a soft ionization technique that allows for the analysis of intact molecules, making it ideal for non-volatile and thermally labile compounds like conjugates.

HRMS provides a very precise mass measurement (typically with an accuracy of <5 ppm), which allows for the determination of the elemental composition of a molecule. vscht.czthegoodscentscompany.combeilstein-journals.org This is a powerful tool for confirming the identity of a newly synthesized conjugate and distinguishing it from other potential products with the same nominal mass. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information about the conjugate.

Table 4: Example of HRMS Data for a Hypothetical Conjugate

CompoundFormulaCalculated [M+H]⁺ (m/z)Measured [M+H]⁺ (m/z)Mass Error (ppm)
This compoundC₁₂H₁₆O₄225.1070225.1068-0.9
Hypothetical Conjugate with GlycineC₁₄H₁₉NO₅282.1285282.1282-1.1

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. thieme-connect.de For this compound, the IR spectrum will show characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (C=O and -OH), ether (C-O), and aromatic (C=C and C-H) functionalities.

The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 3300-2500 cm⁻¹. The O-H stretch of the alcohol group will be a sharper band around 3400-3200 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid will be a strong, sharp peak around 1710 cm⁻¹. The C-O stretching of the ether and alcohol will appear in the fingerprint region between 1300-1000 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region. orgchemboulder.comucla.edututorchase.comspectroscopyonline.com

Table 5: Characteristic IR Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Strong, Very Broad
O-H Stretch (Alcohol)3400 - 3200Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Carboxylic Acid)1725 - 1700Strong
C=C Stretch (Aromatic)1600 - 1450Medium
C-O Stretch (Ether, Alcohol, Acid)1300 - 1000Strong

Quantitative Analysis of Compound Incorporation and Stability in Conjugated Systems

The successful development of drug delivery systems, modified polymers, or other macromolecular conjugates incorporating this compound hinges on precise and robust analytical methodologies. Quantitative analysis is critical for determining the exact amount of the compound successfully conjugated to a carrier system (e.g., a polymer, nanoparticle, or dendrimer) and for assessing the stability of the resulting conjugate under various conditions. This ensures consistency, efficacy, and predictability of the final product's performance. Advanced analytical techniques, primarily chromatography and spectroscopy, are employed to obtain these crucial quantitative data.

Determining Compound Incorporation

The efficiency of a conjugation reaction is evaluated by quantifying the amount of this compound covalently bound to the carrier molecule. This is often expressed as weight percentage (wt%) or degree of substitution (DS).

Chromatographic Methods (HPLC/UPLC): High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for quantifying the incorporation of this compound. These methods involve the hydrolysis of the conjugate to cleave the ester or amide bond, liberating the free compound. The released this compound is then quantified against a standard calibration curve.

The general procedure involves:

A precisely weighed amount of the conjugate is subjected to complete chemical hydrolysis, typically under basic conditions (e.g., using sodium hydroxide) to break the ester linkage.

The solution is neutralized, and the sample is prepared for injection.

Chromatographic separation is performed on a reverse-phase column (e.g., C18), and the eluting compound is detected using a UV detector, as the phenoxy group provides a suitable chromophore.

The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from known concentrations of a pure this compound standard.

The incorporation percentage can then be calculated using the formula: Incorporation (wt%) = (Mass of quantified compound / Initial mass of conjugate) x 100

Interactive Table: Hypothetical HPLC Quantification of Incorporation in a Polymer Conjugate The following table illustrates typical data obtained from an HPLC analysis to determine the loading of this compound in different batches of a polymer conjugate.

Batch IDConjugate Mass (mg)Measured Compound Conc. (µg/mL)Total Compound Mass (mg)Incorporation (wt%)
P-Conj-0110.552.55.255.0
P-Conj-0210.254.15.415.3
P-Conj-0310.851.35.134.75

Spectroscopic Methods (¹H-NMR): Quantitative Nuclear Magnetic Resonance (¹H-NMR) spectroscopy offers a non-destructive method to determine the degree of substitution without requiring cleavage of the conjugate. This is achieved by comparing the integral of characteristic proton signals from this compound with those from the carrier molecule (e.g., a polymer backbone).

For instance, the signal from the aromatic protons of the phenoxy group or the methylene protons adjacent to the hydroxyl group in this compound can be integrated. This integral is then compared to a well-resolved, characteristic signal from the repeating unit of the polymer backbone. The molar ratio, and thus the degree of substitution, can be calculated directly from the ratio of these integrals.

Assessing Conjugate Stability

The stability of the linkage between this compound and its carrier is paramount, as it dictates the release profile and shelf-life of the conjugate. Stability-indicating HPLC methods are the industry standard for this purpose. These methods can separate the intact conjugate from the free compound and any degradation products that may form over time.

Forced Degradation Studies: To assess stability comprehensively, forced degradation (or stress testing) is performed. The conjugate is exposed to harsh conditions that accelerate its degradation, including:

Acidic and Basic Hydrolysis: Exposure to solutions of varying pH (e.g., pH 1.2, 4.5, 7.4, 9.0) to simulate physiological environments and assess pH-dependent lability.

Oxidative Stress: Treatment with agents like hydrogen peroxide to evaluate susceptibility to oxidation.

Thermal Stress: Incubation at elevated temperatures to determine thermal stability.

Photostability: Exposure to controlled UV and visible light to assess light sensitivity.

Samples are collected at various time points, and the amount of intact conjugate remaining, as well as the quantity of released this compound, is quantified by a validated stability-indicating HPLC method.

Interactive Table: Hypothetical Stability of a this compound Conjugate under Forced Degradation This table presents illustrative data from a comprehensive stability study on a conjugate, showing the percentage of the compound that remains covalently bound after 48 hours under various stress conditions.

Stress ConditionTemperature (°C)% Compound Remaining (Intact Conjugate)Major Degradant Identified% Released Compound
0.1 M HCl (Acid Hydrolysis)6085.2%Free Compound14.8%
pH 7.4 Buffer (Physiological)3798.5%Free Compound1.5%
0.1 M NaOH (Base Hydrolysis)6025.7%Free Compound74.3%
3% H₂O₂ (Oxidative)2595.1%Oxidized Phenoxy Moiety2.1%
Dry Heat8092.4%Free Compound7.6%
Photolytic (ICH Q1B)2599.1%None Detected<1%

Hydrolysis Kinetics: The rate at which this compound is released from its conjugate via hydrolysis is a key performance indicator, especially for drug delivery applications. The kinetics of this release are typically studied in buffers of different pH values (e.g., pH 5.0 to simulate endosomal conditions and pH 7.4 for blood plasma). Aliquots are taken over time, and the concentration of the released, free compound is measured by HPLC or LC-MS/MS. From this data, the hydrolysis rate constant (k) and the half-life (t₁/₂) of the conjugate linkage can be determined, providing a quantitative measure of its stability.

Future Directions and Research Gaps in Linker Chemistry Utilizing Phenoxy Pentanoic Acid Scaffolds

Exploration of Novel Conjugate Architectures for Diversified Therapeutic Applications

The linear structure of most current ADC linkers, which typically accommodate a single payload molecule, is a limitation that researchers are actively seeking to overcome. nih.gov A significant future direction lies in the exploration of novel and more complex conjugate architectures built upon the phenoxy-pentanoic acid backbone. The inherent bifunctionality of 5-(4-Hydroxymethylphenoxy)pentanoic acid, with its carboxylic acid and hydroxymethyl groups, provides a foundational element for creating branched or multi-payload linkers.

These advanced architectures could enable the attachment of multiple drug molecules, potentially of different types, to a single targeting moiety. nih.gov This approach could lead to synergistic therapeutic effects, overcome drug resistance mechanisms, and allow for lower doses of the targeting antibody, thereby reducing potential side effects. The development of such multi-functional linkers is a key area of ongoing research. precisepeg.com

Conjugate ArchitecturePotential AdvantageResearch Focus
Branched Linkers Higher drug-to-antibody ratio (DAR); potential for synergistic drug combinations.Synthesis of stable, branched scaffolds; control over DAR and homogeneity. nih.gov
Dual-Payload Conjugates Delivery of two different therapeutic agents to the target cell.Orthogonal conjugation chemistries; understanding of synergistic drug interactions.
Hydrophilic Linkers Improved solubility and pharmacokinetics; reduced aggregation. americanpharmaceuticalreview.comIncorporation of hydrophilic moieties like polyethylene (B3416737) glycol (PEG) into the phenoxy-pentanoic acid structure. precisepeg.com

Advancements in Understanding Mechanistic Roles of Linkers at the Molecular and Cellular Level

Future research must focus on elucidating the precise interactions between the linker and the biological environment. This includes a deeper understanding of:

Plasma Stability: How modifications to the phenoxy-pentanoic acid structure affect its stability in circulation and prevent premature payload release. nih.gov

Payload Release Mechanisms: The development of novel cleavage strategies that are highly specific to the tumor microenvironment, such as linkers sensitive to tumor-specific enzymes or pH levels. nih.gov

Cellular Trafficking: How the linker's properties influence the internalization, trafficking, and lysosomal degradation of the ADC.

Advanced analytical techniques and computational modeling will be instrumental in filling these knowledge gaps and enabling the rational design of linkers with optimized performance.

Development of Next-Generation Anti-Infective Agents Leveraging this Scaffold

While much of the focus on advanced linker chemistry has been in oncology, there is a growing interest in applying these technologies to combat infectious diseases. nih.gov The phenoxy-pentanoic acid scaffold could serve as a valuable component in the development of novel anti-infective agents. The functionalization of phenolic compounds has been shown to enhance their antimicrobial activities. nih.gov

Future research in this area could involve:

Targeted Antibiotic Delivery: Conjugating potent antibiotics to antibodies that target specific bacterial or fungal pathogens. This approach could increase the local concentration of the drug at the site of infection and reduce systemic toxicity.

Development of Novel Antimicrobial Compounds: The phenoxy-pentanoic acid moiety itself may serve as a pharmacophore for the development of new classes of anti-infective drugs. Its structure allows for a wide range of chemical modifications to optimize antimicrobial potency and spectrum. nih.gov

Therapeutic StrategyKey AdvantageResearch Gap
Targeted Anti-Infectives Increased efficacy at the site of infection; reduced systemic side effects.Identification of suitable targets on microbial pathogens; linker stability in the context of infection.
Novel Antimicrobial Scaffolds Potential for new mechanisms of action to overcome existing resistance.Structure-activity relationship (SAR) studies to optimize antimicrobial activity.

Potential for Application in Other Therapeutic Areas Through Rational Design

The principles of rational drug design, which involve a deep understanding of the biological target and the chemical properties of the drug molecule, can be applied to expand the therapeutic utility of phenoxy-pentanoic acid-based linkers beyond oncology and infectious diseases. nih.gov The versatility of this scaffold makes it an attractive candidate for the development of targeted therapies in a variety of other disease areas.

For instance, by attaching specific small molecules or peptides to the phenoxy-pentanoic acid linker, it may be possible to create targeted therapies for inflammatory diseases, cardiovascular disorders, or neurological conditions. The ability to rationally design and synthesize derivatives with tailored properties will be crucial for success in these new therapeutic domains. mdpi.com This will require a multidisciplinary approach, combining expertise in medicinal chemistry, molecular biology, and pharmacology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Hydroxymethylphenoxy)pentanoic acid, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between hydroxymethylphenol derivatives and activated pentanoic acid precursors. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature (60–80°C), and catalysts (e.g., DCC/DMAP for esterification). Systematic optimization can employ Design of Experiments (DoE) to evaluate the impact of molar ratios, reaction time, and purification steps (e.g., column chromatography with gradient elution). Purity validation via HPLC (≥95%) is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms proton environments and carbon backbone, with phenolic O–H signals (~5–6 ppm) and carboxyl protons (~12 ppm) as key markers .
  • HPLC-ESI-TOF/MS : Validates molecular weight (e.g., observed [M+H]+ vs. theoretical) and detects impurities. Example: A study reported 96.05% purity using C18 reverse-phase columns with acetonitrile/water gradients .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .

Q. What are the critical parameters to monitor during the purification of this compound using column chromatography?

  • Methodological Answer :

  • Stationary Phase : Silica gel (60–120 mesh) for polar compounds.
  • Eluent System : Start with low-polarity solvents (hexane/ethyl acetate) to remove non-polar impurities, then increase polarity (e.g., 10–20% methanol in DCM) for elution.
  • TLC Monitoring : Use UV-active spots (Rf ~0.3–0.5) to track the target compound.
  • Post-Purification Analysis : Confirm homogeneity via HPLC and NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound across different studies?

  • Methodological Answer : Contradictions may arise from variations in catalysts, solvent purity, or moisture sensitivity. To address this:

  • Replicate Conditions : Systematically test reported protocols while controlling for variables like anhydrous solvents and inert atmospheres.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted intermediates or hydrolysis derivatives) .
  • Statistical Comparison : Apply ANOVA to evaluate yield differences under controlled parameters .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Example: Assess the phenolic hydroxyl group’s susceptibility to acetylation .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility and reaction kinetics.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) for pharmacological applications .

Q. What methodologies should be employed to assess the stability and degradation pathways of this compound under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 1–4 weeks.
  • Analytical Profiling : Track degradation via HPLC-MS to identify breakdown products (e.g., decarboxylation or oxidation derivatives).
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage (room temperature, desiccated) .

Q. How can isotopic labeling (e.g., deuterium or 15N) be strategically implemented in mechanistic studies of this compound derivatives?

  • Methodological Answer :

  • Deuterium Labeling : Synthesize derivatives with deuterated hydroxymethyl groups (e.g., CD2OH) to track metabolic pathways via MS/MS fragmentation patterns .
  • 15N Isotopes : Incorporate 15N in amide-linked derivatives for NMR-based tracing of hydrogen bonding or enzymatic cleavage sites .

Data Analysis and Experimental Design

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in biological assays involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values.
  • Bootstrap Resampling : Estimate confidence intervals for potency metrics.
  • Multivariate Analysis : Use PCA to disentangle confounding variables in high-throughput screens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.